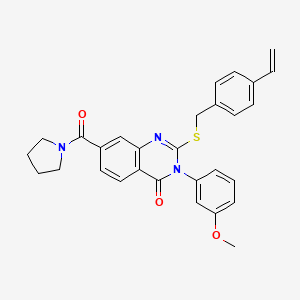

3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one

Description

This quinazolin-4(3H)-one derivative features a polyfunctionalized scaffold with a 3-methoxyphenyl group at position 3, a pyrrolidine-1-carbonyl moiety at position 7, and a 4-vinylbenzylthio substituent at position 2. Quinazolinones are recognized for their diverse pharmacological activities, including kinase inhibition and anticancer properties. The 4-vinylbenzylthio group may confer unique steric and electronic effects, influencing receptor binding or metabolic stability .

Properties

IUPAC Name |

2-[(4-ethenylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O3S/c1-3-20-9-11-21(12-10-20)19-36-29-30-26-17-22(27(33)31-15-4-5-16-31)13-14-25(26)28(34)32(29)23-7-6-8-24(18-23)35-2/h3,6-14,17-18H,1,4-5,15-16,19H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEKNWUFLRPOOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCCC4)N=C2SCC5=CC=C(C=C5)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one is a complex quinazolinone derivative that has garnered interest in pharmacological research due to its potential biological activities. Quinazolinones are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Core Structure : Quinazolin-4(3H)-one

- Substituents :

- A methoxyphenyl group at position 3

- A pyrrolidine-1-carbonyl group at position 7

- A vinylbenzylthio group at position 2

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : In vitro studies have shown that derivatives of quinazolinone can inhibit cell growth in cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer) with varying degrees of potency. The compound's IC50 values suggest a strong dose-dependent relationship in inhibiting cell proliferation .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10 |

| PC3 | 10 |

| HT-29 | 12 |

In a comparative study, certain derivatives were found to be more potent than established anticancer agents like lapatinib, showcasing an IC50 as low as 0.20 ± 0.02 μM against MCF-7 cells .

The mechanism by which this compound exerts its anticancer effects involves:

- Tyrosine Kinase Inhibition : Studies have identified that quinazolinone derivatives can inhibit multiple tyrosine kinases such as CDK2, HER2, and EGFR. For example, compounds derived from quinazolinone were shown to act as ATP non-competitive inhibitors against CDK2 and HER2, while acting as ATP competitive inhibitors against EGFR .

Antimicrobial Activity

Emerging evidence also points towards the antimicrobial properties of quinazolinone derivatives:

- Antibacterial and Antifungal Efficacy : Certain derivatives have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) reported as low as 1.95 μg/mL for bacteria and 3.90 μg/mL for fungi .

Case Studies

- Cytotoxicity Against MCF-7 : A study highlighted the efficacy of a related quinazolinone derivative with an IC50 of 0.20 ± 0.02 μM against MCF-7 cells, indicating a promising therapeutic candidate for breast cancer treatment .

- Antimicrobial Testing : Another investigation into arylidene-based quinazolinones revealed strong binding affinities in molecular docking studies, supporting their potential use as antimicrobial agents .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of quinazoline derivatives, including the compound , as anticancer agents. These compounds exhibit significant inhibitory effects on cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The presence of the methoxyphenyl and pyrrolidine groups enhances their biological activity against different cancer types, including breast and lung cancers.

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Research indicates that it demonstrates notable efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The thioether moiety in its structure may contribute to its enhanced permeability across bacterial membranes.

-

Central Nervous System Disorders

- There is emerging evidence suggesting that derivatives of this compound may act as histamine H3 receptor antagonists, which could be beneficial in treating various central nervous system disorders, including anxiety and cognitive impairments. The pyrrolidine component may play a crucial role in modulating neurotransmitter release.

Synthesis and Characterization

The synthesis of 3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions, including:

- Formation of the Quinazoline Ring : This is often achieved through condensation reactions involving appropriate precursors.

- Introduction of Functional Groups : The incorporation of methoxy and vinylbenzyl groups is critical for enhancing the compound's pharmacological properties.

- Characterization Techniques : Techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

- Anticancer Studies

-

Antimicrobial Testing

- In a comparative study published in RSC Advances, several quinazoline derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited lower MIC (Minimum Inhibitory Concentration) values than traditional antibiotics, indicating its potential as a novel antimicrobial agent .

- Neuropharmacological Evaluation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous heterocyclic derivatives from recent literature, focusing on structural motifs, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

*Estimated via molecular formula (C₃₁H₂₉N₃O₂S).

Substituent-Driven Functional Differences

- Methoxyphenyl Position : The target compound’s 3-methoxyphenyl group differs from the 4-methoxyphenyl in , which may alter steric interactions in binding pockets. Ortho-substitution (3-position) could reduce rotational freedom compared to para-substituted analogs.

- Pyrrolidine-1-Carbonyl vs. Pyrazole Carbonyl : The pyrrolidine-1-carbonyl in the target compound provides a flexible five-membered amine ring, enhancing solubility relative to the rigid pyrazole carbonyl in 7b .

- Thioether Linkers: The 4-vinylbenzylthio group in the target compound introduces a reactive vinyl moiety absent in the thienothiophene-based thioethers of 7b and 10. This vinyl group may enable polymerization or covalent binding .

Physicochemical and Spectroscopic Insights

- Thermal Stability : The target compound’s melting point is likely lower than 7b (>300°C) due to reduced aromatic stacking from the vinylbenzylthio group.

- Spectroscopy : The pyrrolidine-1-carbonyl in the target compound would show C=O stretching near 1720 cm⁻¹ (IR), comparable to 7b’s carbonyl peaks. However, the vinylbenzylthio group may introduce distinct ¹H-NMR signals (δ 5.2–6.8 ppm for vinyl protons) .

Research Findings and Implications

- Pharmacological Potential: While the target compound’s bioactivity is underexplored in the provided evidence, its structural analogs (e.g., benzothiazole-pyrazoline hybrids ) show antidepressant and antitumor activities. The vinylbenzylthio group may confer selectivity for cysteine-rich kinase domains.

- Metabolic Stability : The pyrrolidine-1-carbonyl group could improve metabolic stability over ester-containing analogs by resisting esterase hydrolysis.

Q & A

Q. Answer :

- Spectroscopy :

- Computational Validation :

- Use DFT calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data .

- Molecular docking can predict steric clashes from the vinylbenzyl group in enzyme-binding assays .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Q. Answer :

- Elemental Analysis : Compare calculated vs. observed C/H/N/S percentages (e.g., deviations <0.4% indicate high purity) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors impurities; retention time consistency ensures batch reproducibility .

Advanced: How can researchers resolve contradictions in biological activity data across assay platforms?

Q. Answer :

- Assay-Specific Variables :

- Adjust cell membrane permeability by varying DMSO concentrations (e.g., <1% to avoid cytotoxicity) .

- Validate enzyme inhibition assays with positive controls (e.g., known quinazolinone inhibitors).

- Data Normalization :

- Use Z-score analysis to compare IC₅₀ values across assays .

- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Basic: How do substituents (e.g., methoxyphenyl, vinylbenzyl) influence the compound’s physicochemical properties?

Q. Answer :

- Solubility : The methoxyphenyl group enhances lipophilicity (logP >3), requiring DMSO or PEG-400 for in vitro studies.

- Reactivity : The vinylbenzyl thioether is prone to oxidation; stabilize with antioxidants (e.g., BHT) in storage .

- Steric Effects : The pyrrolidine-1-carbonyl group may restrict rotational freedom, affecting binding kinetics .

Advanced: What strategies are effective for designing SAR studies on this compound?

Q. Answer :

- Substituent Variation :

- Biological Testing :

- Use kinase panels (e.g., EGFR, VEGFR) to map selectivity .

- Pair in vitro assays with molecular dynamics simulations (e.g., 100 ns trajectories) to correlate substituent changes with target residence time .

Basic: What safety precautions are necessary when handling this compound?

Q. Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., carbon oxides) .

- Storage : Keep in amber vials at –20°C under inert gas to prevent degradation .

Advanced: How can degradation pathways be characterized under physiological conditions?

Q. Answer :

- Forced Degradation Studies :

- LC-MS Analysis :

- Stability Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.